N'-[(E)-(3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide can be synthesized through the condensation reaction between pyridine-2-carbohydrazide and 3-methoxybenzaldehyde. The reaction typically occurs in the presence of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
Uniqueness
N’-[(E)-(3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific structural features, such as the presence of a methoxy group and a pyridine ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds. The methoxy group can influence the compound’s electronic properties and its ability to form hydrogen bonds, which can affect its interactions with biological targets .
Properties
Molecular Formula |
C14H13N3O2 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-19-12-6-4-5-11(9-12)10-16-17-14(18)13-7-2-3-8-15-13/h2-10H,1H3,(H,17,18)/b16-10+ |
InChI Key |
KSPFSQYVDZSUGC-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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